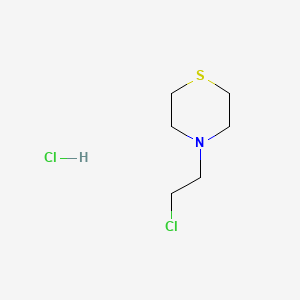

4-(2-Chloroethyl)thiomorpholine hydrochloride

Description

Significance of Heterocyclic Building Blocks in Organic Synthesis

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental building blocks in the field of organic chemistry. The inclusion of heteroatoms such as nitrogen, sulfur, or oxygen imparts unique physicochemical properties and reactivity to these molecules compared to their carbocyclic counterparts. nih.gov This structural and electronic diversity makes them indispensable in the synthesis of a vast array of functional organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nbinno.com A significant percentage of FDA-approved small-molecule drugs, for instance, feature a nitrogen-containing heterocyclic core, highlighting their importance in medicinal chemistry. msesupplies.com The ability to manipulate these heterocyclic scaffolds allows chemists to fine-tune molecular architecture and achieve desired biological or material properties. nbinno.com

Overview of Thiomorpholine (B91149) Derivatives in Advanced Chemical Synthesis

Among the diverse families of heterocyclic compounds, thiomorpholine and its derivatives hold a notable position. Thiomorpholine is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. researchgate.net The presence of these two heteroatoms provides a unique combination of properties, including the potential for substitution at the nitrogen atom, which allows for the creation of a wide range of derivatives. researchgate.netjchemrev.com Thiomorpholine derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds. researchgate.netjchemrev.com The thiomorpholine ring can influence a molecule's pharmacokinetic properties and contribute to its biological activity, which has led to its incorporation into compounds investigated for anticancer, antitubercular, and antimicrobial effects. jchemrev.comjchemrev.comresearchgate.net

Positional and Structural Context of 4-(2-Chloroethyl)thiomorpholine (B8803426) Hydrochloride within N-Alkyl Thiomorpholines

4-(2-Chloroethyl)thiomorpholine hydrochloride is a specific derivative of thiomorpholine. Structurally, it consists of a thiomorpholine ring where the nitrogen atom (at position 4) is substituted with a 2-chloroethyl group (-CH2CH2Cl). The compound is supplied as a hydrochloride salt, which enhances its stability and handling characteristics. This places it within the class of N-alkyl thiomorpholines. The key structural feature is the 2-chloroethyl side chain. This functional group is a reactive handle, making the entire molecule a valuable intermediate in organic synthesis. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions and allowing for the covalent attachment of the thiomorpholine moiety to other molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-chloroethyl)thiomorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNS.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYUHTBJKBUBSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89583-39-1 | |

| Record name | 4-(2-chloroethyl)thiomorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 2 Chloroethyl Thiomorpholine Hydrochloride

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The chloroethyl group attached to the nitrogen atom is a classic electrophilic site, susceptible to nucleophilic attack. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

The primary alkyl chloride functionality of 4-(2-chloroethyl)thiomorpholine (B8803426) makes it an effective alkylating agent for a range of nucleophiles. The reaction involves the direct displacement of the chloride ion by the incoming nucleophile.

Amines : Primary and secondary amines, being strong nucleophiles, readily react with 4-(2-chloroethyl)thiomorpholine to form the corresponding ethylamine derivatives. libretexts.orgnih.gov This reaction is a common strategy for extending the side chain and introducing further functional groups. For instance, reaction with a secondary amine like piperidine would yield 4-(2-(piperidin-1-yl)ethyl)thiomorpholine. nih.gov Over-alkylation can be a challenge, particularly with primary amines, but can often be controlled by using an excess of the amine nucleophile. libretexts.orgyoutube.com

Alcohols : Alcohols and their corresponding alkoxides can act as nucleophiles, though they are generally weaker than amines. odinity.com The reaction with an alcohol, typically carried out under basic conditions to generate the more potent alkoxide ion, results in the formation of an ether linkage. This pathway is less common but provides a route to ether-functionalized thiomorpholine (B91149) derivatives.

Thiols : Thiols and their conjugate bases, thiolates, are highly effective nucleophiles for SN2 reactions. chemistrysteps.commasterorganicchemistry.com The reaction of 4-(2-chloroethyl)thiomorpholine with a thiol or thiolate leads to the formation of a thioether (sulfide) linkage. masterorganicchemistry.com Due to the high nucleophilicity of sulfur, these reactions are generally efficient and proceed under mild conditions, yielding products such as 4-(2-(alkylthio)ethyl)thiomorpholine.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Product | Product Class |

|---|---|---|

| Piperidine | 4-(2-(Piperidin-1-yl)ethyl)thiomorpholine | Tertiary Amine |

| Methanol (as CH₃O⁻) | 4-(2-Methoxyethyl)thiomorpholine | Ether |

| Ethanethiol (as C₂H₅S⁻) | 4-(2-(Ethylthio)ethyl)thiomorpholine | Thioether |

Intramolecular nucleophilic substitution is a powerful method for the formation of cyclic structures. While the tertiary amine of 4-(2-chloroethyl)thiomorpholine itself is unlikely to cyclize onto the chloroethyl chain to form a stable bicyclic product, analogous precursors readily undergo intramolecular cyclization to form the thiomorpholine ring itself.

A primary example is the base-mediated cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride. nih.govacs.org In this reaction, the primary amine group acts as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom to displace it and form the six-membered thiomorpholine ring. nih.govacs.orgresearchgate.netchemrxiv.orgnih.gov This reaction is a cornerstone in many synthetic routes to the thiomorpholine core structure. nih.gov Different bases, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), can be employed to facilitate the reaction. nih.govacs.org

The displacement of the chlorine atom from the chloroethyl moiety predominantly follows a second-order kinetic profile, characteristic of an SN2 mechanism. chemicalnote.comlibretexts.org The rate of the reaction is dependent on the concentration of both the substrate, 4-(2-chloroethyl)thiomorpholine hydrochloride, and the attacking nucleophile. libretexts.orgyoutube.com

Rate = k[R-Cl][Nu⁻]

Several factors influence the kinetics of this reaction:

Nucleophile Strength : Stronger nucleophiles (e.g., thiolates, amines) react much faster than weaker ones (e.g., alcohols, water).

Steric Hindrance : The reaction site is a primary carbon, which is sterically unhindered, favoring the SN2 pathway. youtube.com This leads to relatively fast reaction rates compared to secondary or tertiary alkyl halides.

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) are typically used as they can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.

Reactions Involving the Thiomorpholine Ring System

The sulfur atom in the thiomorpholine ring is a key site of reactivity, being susceptible to oxidation. The ring itself is generally stable, but under specific conditions, can undergo cleavage.

The sulfur atom in the thiomorpholine ring can be selectively oxidized to form the corresponding sulfoxide and sulfone, which have significantly different chemical and physical properties. jchemrev.com This transformation is valuable in medicinal chemistry, as seen in analogs of the antibiotic linezolid, where the morpholine (B109124) ring is replaced by thiomorpholine S-oxide or S,S-dioxide. jchemrev.com

Sulfoxide Formation : Oxidation with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) under controlled conditions, can yield the corresponding 4-(2-chloroethyl)thiomorpholine 1-oxide. organic-chemistry.org This introduces a chiral center at the sulfur atom.

Sulfone Formation : The use of stronger oxidizing agents or an excess of the oxidant leads to the formation of the sulfone, 4-(2-chloroethyl)thiomorpholine 1,1-dioxide. guidechem.com The sulfone group is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule. The stability and synthetic utility of the thiomorpholine 1,1-dioxide core are well-established. chemimpex.com

Table 2: Common Oxidizing Agents for Sulfide Oxidation

| Reagent | Product |

|---|---|

| Hydrogen Peroxide (H₂O₂, 1 eq.) | Sulfoxide |

| meta-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide or Sulfone |

| Potassium Permanganate (KMnO₄) | Sulfone |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone |

The thiomorpholine ring is a saturated heterocycle and is generally stable under many reaction conditions. Ring-opening and rearrangement reactions are not commonly reported synthetic transformations for N-alkylated thiomorpholines. The stability is attributed to the low ring strain of the six-membered chair conformation.

However, ring cleavage can occur under specific, often degradative, conditions. For example, in biodegradation pathways, the thiomorpholine ring has been shown to undergo cleavage. One identified pathway involves the oxidation and subsequent cleavage of the ring to yield thiodiglycolic acid. While this illustrates a potential vulnerability of the ring system, it is not a typical synthetic reaction. Information regarding synthetically useful, chemically-induced ring-opening or rearrangement reactions of the 4-(2-chloroethyl)thiomorpholine core is limited, underscoring the general stability of this heterocyclic system.

Derivatization at other Thiomorpholine Ring Positions

While the primary reactive sites of this compound are the nitrogen atom and the chloroethyl side chain, functionalization of the carbon skeleton of the thiomorpholine ring (positions C-2, C-3, C-5, and C-6) represents a more complex synthetic challenge. Direct derivatization at these positions for this specific compound is not extensively documented in scientific literature. Most synthetic applications utilize the reactivity of the chloroethyl group for N-alkylation reactions.

However, insights can be drawn from methodologies developed for analogous heterocyclic systems, such as morpholines. For instance, synthetic routes have been developed for 2- and 3-substituted morpholine congeners starting from different precursors. acs.orgnih.gov These methods often involve ring-forming cascade reactions or the functionalization of pre-existing morpholine hemiaminals, which allow for the introduction of substituents onto the carbon framework of the ring. acs.orgnih.gov Such strategies could, in principle, be adapted for the thiomorpholine skeleton, although the presence of the sulfur atom would influence reaction conditions and outcomes.

Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, offer a potential avenue for directly introducing substituents onto the thiomorpholine ring. nih.govyoutube.commdpi.com These reactions provide powerful tools for the regioselective formation of new bonds by activating otherwise inert C-H bonds. nih.govyoutube.com While this technology has been successfully applied to a variety of N-heterocycles, its specific application to the C-H bonds of a substituted thiomorpholine like 4-(2-Chloroethyl)thiomorpholine has yet to be extensively explored.

Role as an Intermediate in Multi-Step Synthetic Sequences

This compound is a valuable intermediate in multi-step organic synthesis, primarily serving as a building block to introduce the 2-thiomorpholinoethyl moiety into larger molecules. Its utility stems from the reactive chloroethyl group, where the chlorine atom acts as a good leaving group in nucleophilic substitution reactions.

A significant application of this compound is in the synthesis of pharmaceutically active molecules, particularly drugs targeting the central nervous system. nih.gov It is a key precursor for creating derivatives of phenothiazine, a core structure in many first-generation antipsychotic medications. ijrap.netresearchgate.netresearchgate.net In these syntheses, the nitrogen atom of a phenothiazine nucleus is typically deprotonated to form a potent nucleophile, which then attacks the electrophilic carbon of the chloroethyl group, displacing the chloride and forming a new carbon-nitrogen bond. This reaction attaches the thiomorpholine-containing side chain to the phenothiazine core, a structural feature crucial for the pharmacological activity of many neuroleptic drugs. nih.gov

The general synthetic scheme involves the reaction of a heterocyclic amine with 4-(2-Chloroethyl)thiomorpholine (in its free base form) to yield the desired N-alkylated product.

Table 1: Examples of Synthetic Applications

| Starting Nucleophile | Intermediate | Product Class | Therapeutic Area |

|---|---|---|---|

| Phenothiazine | 4-(2-Chloroethyl)thiomorpholine | 10-(2-Thiomorpholinoethyl)phenothiazine Derivatives | Antipsychotics |

| Indene | 4-(2-Chloroethyl)morpholine (analogue) | 4-(2-Indenylethyl)morpholine | Ligands for Metal Complexes |

| Substituted Amines | 4-(2-Chloroethyl)thiomorpholine | N-substituted Thiomorpholinoethyl Amines | General Pharmaceutical Scaffolds |

The versatility of the chloroethyl group allows this intermediate to be used in the synthesis of a wide array of compounds beyond phenothiazines. By analogy with its morpholine counterpart, it can be reacted with carbanions, such as lithiated indene, to form new carbon-carbon bonds, leading to the creation of complex ligands for organometallic chemistry. academicjournals.org

Derivatization and Functionalization Strategies Utilizing 4 2 Chloroethyl Thiomorpholine Hydrochloride

N-Alkylation and N-Acylation Approaches for Thiomorpholine (B91149) Nitrogen

The nitrogen atom in the 4-(2-chloroethyl)thiomorpholine (B8803426) ring is a tertiary amine. As such, it is not susceptible to N-acylation under standard conditions, which typically require a primary or secondary amine. However, the lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in N-alkylation reactions.

This reactivity is most prominently expressed in quaternization reactions. When treated with alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl sulfates, the nitrogen atom attacks the electrophilic carbon, leading to the formation of a quaternary ammonium (B1175870) salt. nih.gov This transformation introduces a permanent positive charge onto the thiomorpholine ring, significantly altering the molecule's physical properties, such as its solubility and hygroscopicity. The resulting cationic compounds can be explored for applications in areas like antimicrobial agents or as components of ionic liquids. The presence of the chloroethyl group adds complexity, as intramolecular cyclization could be a competing reaction under certain conditions, although intermolecular alkylation is generally favored.

Functionalization of the Chloroethyl Side Chain via Diverse Chemical Transformations

The most common and versatile functionalization strategy for 4-(2-chloroethyl)thiomorpholine involves the chloroethyl side chain. The chlorine atom, being a good leaving group, renders the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution, primarily through an SN2 mechanism. mdpi.comrsc.org This allows for the facile introduction of a wide variety of functional groups by reacting the compound with different nucleophiles.

This reactivity makes 4-(2-chloroethyl)thiomorpholine an excellent reagent for attaching the thiomorpholine-ethyl moiety to other molecules. Key transformations include:

Ether Formation: Reaction with alkoxides or phenoxides (O-nucleophiles) displaces the chloride to form ethers.

Amine Synthesis: Reaction with primary or secondary amines (N-nucleophiles) yields more complex tertiary or quaternary amines, respectively.

Thioether Formation: Thiolates (S-nucleophiles) can be used to replace the chlorine and form thioethers.

Azide (B81097) Introduction: Sodium azide is an effective nucleophile for introducing the azido (B1232118) group, which can then be further transformed, for example, by reduction to a primary amine or through click chemistry. researchgate.net

These transformations are fundamental for creating new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, greatly expanding the chemical diversity accessible from this single precursor.

| Nucleophile | Reagent Example | Product Type | Significance |

|---|---|---|---|

| Phenoxide | Sodium phenoxide | Aryl Ether | Links the thiomorpholine moiety to aromatic systems. |

| Amine | Piperidine | Tertiary Amine | Constructs more complex polyamine structures. |

| Thiolate | Sodium thiophenoxide | Thioether | Introduces a second sulfur atom and an aromatic ring. |

| Azide | Sodium azide | Alkyl Azide | Creates a versatile intermediate for further functionalization. |

Synthesis of Diverse Chemical Libraries Incorporating the Thiomorpholine Moiety

The reliable and versatile reactivity of the chloroethyl group makes 4-(2-chloroethyl)thiomorpholine hydrochloride an ideal scaffold for the synthesis of diverse chemical libraries. In medicinal chemistry, the generation of such libraries is a cornerstone of the drug discovery process, allowing for the systematic exploration of the structure-activity relationship (SAR) of a particular pharmacophore. jchemrev.com The thiomorpholine ring is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. jchemrev.comjchemrev.com

By employing parallel synthesis techniques, a single precursor, 4-(2-chloroethyl)thiomorpholine, can be reacted with a large panel of diverse nucleophiles (alcohols, phenols, amines, thiols) to rapidly generate a library of hundreds of distinct, yet structurally related, compounds. Each compound in the library retains the core thiomorpholine-ethyl structure but features a unique terminal group. These libraries can then be screened in high-throughput assays to identify compounds with desired biological activities, such as hypolipidemic or antioxidant effects. nih.gov

Construction of Complex Scaffolds and Advanced Organic Structures

Beyond its use in generating libraries of relatively simple analogs, this compound serves as a crucial building block for incorporating the thiomorpholine moiety into larger, more complex molecular architectures. Its role as a bifunctional linker enables the connection of the thiomorpholine group to other intricate scaffolds, leading to the creation of advanced organic structures with specialized functions.

A key application in this area is the synthesis of fluorescent probes for biological imaging. nih.gov For instance, a complex fluorophore containing a nucleophilic site, such as a phenol (B47542) or an amine, can be covalently linked to the thiomorpholine-ethyl group through a nucleophilic substitution reaction with 4-(2-chloroethyl)thiomorpholine. In such designs, the thiomorpholine ring can act as a recognition or modulating element. For example, the sulfur atom can be selectively oxidized by specific reactive oxygen species like hypochlorous acid, leading to a change in the fluorescence properties of the molecule. nih.gov This strategy has been used to design "off/on" fluorescent probes that light up in the presence of a specific analyte, enabling its detection in biological systems. nih.gov

Incorporation into Polymeric Architectures and Supramolecular Assemblies

The functional handles on this compound provide pathways for its incorporation into macromolecules like polymers and ordered supramolecular systems. While not a monomer itself, it can be readily converted into a polymerizable derivative.

A common strategy involves a two-step conversion. First, the chloroethyl group is functionalized via nucleophilic substitution to introduce a reactive group suitable for polymerization. For example, substitution with sodium azide followed by reduction yields 4-(2-aminoethyl)thiomorpholine. This new primary amine can then be acylated with a polymerizable group, such as acryloyl chloride or methacryloyl chloride, to produce a vinyl monomer. This monomer, bearing a pendant thiomorpholine group, can then undergo radical polymerization to yield a polymer with thiomorpholine side chains. Such polymers are investigated for biomedical applications, as the thiomorpholine moiety can impart desirable properties like biocompatibility and stimuli-responsiveness.

Furthermore, the quaternization of the thiomorpholine nitrogen, as described in section 4.1, introduces ionic character to the molecule. These charged derivatives can participate in electrostatic interactions, driving the formation of supramolecular assemblies such as micelles or vesicles in aqueous media. These ordered structures are of interest in fields like drug delivery and nanotechnology.

Advanced Spectroscopic and Structural Elucidation Techniques in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 4-(2-Chloroethyl)thiomorpholine (B8803426) hydrochloride, the nitrogen atom is protonated, rendering the two faces of the thiomorpholine (B91149) ring potentially inequivalent. The ¹H NMR spectrum is expected to show distinct signals for the protons on the ethyl group and the thiomorpholine ring. The protons of the chloro-substituted methylene (B1212753) group (Cl-CH₂) would likely appear as a triplet at a downfield chemical shift due to the electron-withdrawing effect of the chlorine atom. The adjacent methylene group protons (-N⁺-CH₂) would also be a triplet, shifted downfield by the influence of the positively charged nitrogen. The thiomorpholine ring protons would present as two sets of signals, corresponding to the methylene groups adjacent to the sulfur atom (C-S-C) and the protonated nitrogen atom (C-N⁺-C). These would likely appear as complex multiplets.

The ¹³C NMR spectrum would complement the proton data, showing four distinct signals corresponding to the four unique carbon environments in the molecule: the chloro-substituted carbon (Cl-CH₂), the ethyl carbon attached to the nitrogen (-N⁺-CH₂), the ring carbons adjacent to the sulfur (C-S-C), and the ring carbons adjacent to the nitrogen (C-N⁺-C). The chemical shifts would be influenced by the electronegativity of the adjacent heteroatoms (Cl, S, N⁺).

While specific experimental data is not widely available in public databases, the expected assignments based on fundamental principles are outlined below.

Table 1. Predicted ¹H and ¹³C NMR Spectral Assignments for 4-(2-Chloroethyl)thiomorpholine hydrochloride

| Predicted ¹H NMR Data | |||

|---|---|---|---|

| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Cl-CH₂- | ~3.8 - 4.2 | Triplet (t) | Downfield due to electronegative Cl. |

| -N⁺-CH₂-CH₂-Cl | ~3.4 - 3.8 | Triplet (t) | Downfield due to adjacent N⁺. |

| -S-CH₂- | ~2.8 - 3.2 | Multiplet (m) | Protons on carbons adjacent to sulfur. |

| -N⁺-CH₂- (ring) | ~3.2 - 3.7 | Multiplet (m) | Protons on carbons adjacent to protonated nitrogen. |

| Predicted ¹³C NMR Data | |||

| Assignment | Expected Chemical Shift (ppm) | ||

| Cl-CH₂- | ~40 - 45 | ||

| -N⁺-CH₂-CH₂-Cl | ~55 - 60 | ||

| -S-CH₂- | ~25 - 30 | ||

| -N⁺-CH₂- (ring) | ~50 - 55 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular weight of the corresponding free base, 4-(2-chloroethyl)thiomorpholine, is approximately 165.04 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as the protonated molecular ion [M+H]⁺, where 'M' is the neutral free base. This would result in a primary ion at an m/z corresponding to the molecular weight of the cation. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise mass and elemental formula.

The fragmentation of the molecular ion in tandem mass spectrometry (MS/MS) would be expected to follow predictable pathways. Key fragmentation routes would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, which is a common pathway for amines.

Loss of the chloroethyl group: Cleavage of the N-C bond connecting the ethyl side chain to the thiomorpholine ring.

Ring opening: Fragmentation of the thiomorpholine ring itself.

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Predicted mass spectrometry data for the free base provides insight into the expected measurements for the cation. uni.lu

Table 2. Predicted Mass Spectrometry Data for the 4-(2-Chloroethyl)thiomorpholine Cation

| Description | Value | Notes |

|---|---|---|

| Molecular Formula (Free Base) | C₆H₁₂ClNS | - |

| Monoisotopic Mass (Free Base) | 165.0379 Da | The precise mass of the most abundant isotopes. uni.lu |

| Predicted m/z for [M+H]⁺ | 166.0452 | Corresponds to the protonated free base, which is the cation of the hydrochloride salt. uni.lu |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, such as stretching and bending. This allows for the identification of functional groups present in a molecule.

For this compound, the IR and Raman spectra would exhibit characteristic peaks corresponding to its structural features.

C-H vibrations: Stretching vibrations for the methylene (CH₂) groups would be expected in the 2850-3000 cm⁻¹ region. Bending (scissoring and rocking) vibrations would appear in the 1400-1470 cm⁻¹ region.

N⁺-H vibrations: As a hydrochloride salt, the protonated tertiary amine would show a broad N⁺-H stretching band, typically in the 2400-2700 cm⁻¹ region of the IR spectrum.

C-N vibrations: The C-N stretching vibrations would be found in the 1000-1250 cm⁻¹ range.

C-S vibrations: The C-S stretch is typically weak and appears in the 600-800 cm⁻¹ region.

C-Cl vibrations: The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range, potentially overlapping with the C-S stretch.

While a detailed experimental spectrum is not publicly available, the expected vibrational modes are summarized below.

Table 3. Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | CH₂ | 2850 - 3000 |

| N⁺-H Stretch | R₃N⁺-H | 2400 - 2700 (Broad) |

| C-H Bend | CH₂ | 1400 - 1470 |

| C-N Stretch | Tertiary Amine | 1000 - 1250 |

| C-S Stretch | Thioether | 600 - 800 |

| C-Cl Stretch | Alkyl Chloride | 600 - 800 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, one can generate a three-dimensional map of electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous solid-state structure. Key structural insights that would be obtained include:

Conformation of the Thiomorpholine Ring: It would confirm the expected low-energy chair conformation of the six-membered ring.

Bond Lengths and Angles: Precise measurements for all bonds (C-S, C-N, C-C, C-Cl, C-H, N⁺-H) and angles would be determined, confirming the local geometry around each atom.

Intermolecular Interactions: The analysis would reveal the nature of the ionic interaction between the protonated thiomorpholinium cation and the chloride anion. It would also detail any hydrogen bonding (e.g., from the N⁺-H group to the chloride ion) and other intermolecular forces that dictate the crystal packing.

Currently, the crystal structure of this compound is not available in open-access crystallographic databases. Such a study would be required for a complete and unequivocal description of its solid-state architecture.

Theoretical and Computational Chemistry Investigations of 4 2 Chloroethyl Thiomorpholine Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-(2-chloroethyl)thiomorpholine (B8803426). Methods such as DFT are used to determine the distribution of electrons within the molecule, which in turn governs its reactivity. aps.org Key aspects of these investigations include the analysis of frontier molecular orbitals and molecular electrostatic potential maps.

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For thiomorpholine (B91149) derivatives, the sulfur and nitrogen atoms, with their lone pairs of electrons, significantly influence the character of the HOMO. The chloroethyl group, being electron-withdrawing, can influence the energy of the LUMO.

Molecular Electrostatic Potential (MEP) MEP maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In 4-(2-chloroethyl)thiomorpholine, the regions around the nitrogen and sulfur atoms are expected to show negative potential (red/yellow), indicating they are electron-rich and likely sites for electrophilic attack. Conversely, the area around the chlorine atom and the hydrogen atoms of the ethyl chain would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Reactivity Descriptors From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical potential (µ), global hardness (η), and the global electrophilicity index (ω). researchgate.net These parameters provide a quantitative basis for comparing the reactivity of different derivatives. For instance, DFT calculations on related haloalkanes have been used to correlate molecular properties with reactivity patterns. researchgate.net

Table 1: Illustrative Calculated Electronic Properties of 4-(2-Chloroethyl)thiomorpholine This table presents typical values obtained from DFT calculations for molecules of this class. Actual values may vary based on the level of theory and basis set used.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 3.65 | A measure of the molecule's ability to attract electrons. |

| Global Hardness (η) | 2.85 | A measure of resistance to change in electron distribution. |

Conformational Analysis and Energetics of 4-(2-Chloroethyl)thiomorpholine and its Derivatives

The two primary chair conformations are distinguished by the position of the N-(2-chloroethyl) substituent, which can be either axial or equatorial. Computational studies on thiomorpholine itself have shown the chair conformation to be the most stable. researchgate.net For N-substituted derivatives like 4-(4-nitrophenyl)thiomorpholine, DFT calculations have also confirmed the preference for a low-energy chair conformation. researchgate.net

In the case of 4-(2-chloroethyl)thiomorpholine, the equatorial conformer is generally predicted to be more stable than the axial conformer due to reduced steric hindrance with the hydrogen atoms on the ring. The energy difference between these conformers can be calculated with high accuracy using quantum chemical methods. Furthermore, rotation around the C-C and C-N bonds of the chloroethyl side chain leads to additional rotational isomers (rotamers), each with a distinct energy. A full potential energy surface scan can identify all stable minima and the transition states connecting them.

Table 2: Relative Energies of Key Conformers of 4-(2-Chloroethyl)thiomorpholine Illustrative data based on typical energy differences found in substituted cyclohexanes and related heterocycles.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Chair-Equatorial | Chloroethyl group is in the equatorial position. | 0.00 (Reference) |

| Chair-Axial | Chloroethyl group is in the axial position. | +2.1 |

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and locating the transition states that connect them. For 4-(2-chloroethyl)thiomorpholine, a reaction of significant interest is the intramolecular cyclization. The nitrogen atom can act as an internal nucleophile, attacking the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a strained, three-membered aziridinium (B1262131) ring fused to the thiomorpholine ring.

This type of reaction is characteristic of nitrogen mustards. Theoretical calculations can map out the entire reaction pathway:

Reactant Complex: The initial conformation of the molecule before the reaction begins.

Transition State (TS): The highest energy point along the reaction coordinate. TS calculations involve locating a first-order saddle point on the potential energy surface. The structure of the TS reveals the partial formation of the N-C bond and the partial breaking of the C-Cl bond.

Product Complex: The final bicyclic aziridinium cation and the displaced chloride ion.

Molecular Modeling for Understanding Intermolecular Interactions (e.g., with small molecules, without biological context)

The way 4-(2-chloroethyl)thiomorpholine interacts with other molecules is governed by non-covalent forces. Molecular modeling can quantify these interactions, which are essential for understanding the compound's physical properties, such as solubility and crystal packing.

Computational methods can model interactions with small molecules, such as solvents or other simple chemical species. The primary types of intermolecular interactions for this compound include:

Van der Waals Forces: These are ubiquitous, arising from temporary fluctuations in electron density. They are the primary attractive force in nonpolar interactions.

Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the nitrogen and oxygen (in the hydrochloride form's counter-ion context) or even the chlorine atom can act as weak hydrogen bond acceptors from other molecules.

Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal lattice, as has been demonstrated for other thiomorpholine derivatives. mdpi.comresearchgate.net This analysis partitions the crystal space among molecules and maps properties onto the resulting surface, highlighting regions involved in specific interactions like C-H···O or C-H···Cl contacts. Pair-potential calculations can also be employed to model the energetics of these interactions between molecules. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental structure determination.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. DFT methods, particularly when combined with the Gauge-Independent Atomic Orbital (GIAO) approach, provide reliable predictions of NMR spectra. Comparing calculated shifts for different conformers with experimental data can help determine the dominant conformation in solution. Such comparisons have been successfully used for structural characterization of related heterocyclic compounds. mdpi.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be computed. This involves calculating the second derivatives of the energy with respect to atomic displacements. The resulting predicted spectrum can be compared with the experimental one to aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretches, C-N stretches, or the characteristic vibrations of the thiomorpholine ring. chemrxiv.org

Table 3: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data This table illustrates the typical agreement between experimental data and values predicted by DFT calculations.

| Parameter | Experimental Value | Calculated Value |

|---|---|---|

| ¹H NMR Shift (α-CH₂ of N-ethyl) | ~2.8 ppm | ~2.7 ppm |

| ¹³C NMR Shift (C-Cl) | ~42 ppm | ~43 ppm |

Structure-Property Relationship Studies Focused on Chemical and Physical Properties

Structure-Property Relationship (SPR) studies aim to connect a molecule's chemical structure with its physical and chemical properties. nih.gov Computational models are highly effective for establishing these relationships quantitatively. For 4-(2-chloroethyl)thiomorpholine and its derivatives, SPR studies can predict how structural modifications would impact key attributes.

Lipophilicity: The partition coefficient (logP) is a measure of a compound's lipophilicity. It can be estimated using computational algorithms that sum contributions from different molecular fragments. Modifying substituents on the thiomorpholine ring would alter the calculated logP, providing a guide for tuning solubility properties.

Dipole Moment: The calculated dipole moment is a measure of molecular polarity. This property influences solubility in polar solvents and the strength of intermolecular dipole-dipole interactions. The presence of electronegative atoms like sulfur, nitrogen, and chlorine gives 4-(2-chloroethyl)thiomorpholine a significant dipole moment.

Reactivity: As discussed in section 6.1, quantum chemical descriptors (e.g., HOMO-LUMO gap, electrophilicity index) can be used to build quantitative structure-reactivity relationships (QSRR). For a series of thiomorpholine derivatives, one could computationally screen for compounds with desired reactivity profiles by calculating these descriptors for various hypothetical structures. For example, studies on other heterocyclic systems have successfully related calculated molecular parameters to observed activities. nih.gov

These computational SPR studies enable a systematic exploration of chemical space, allowing for the in-silico design of new derivatives with tailored physical and chemical properties. rsc.org

Applications in Advanced Synthetic Organic Chemistry and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

There is a lack of specific documented instances in peer-reviewed literature where 4-(2-Chloroethyl)thiomorpholine (B8803426) hydrochloride is used as a key intermediate in the total synthesis of complex organic molecules. Generally, molecules with the 2-chloroethylamino functional group can act as alkylating agents. The thiomorpholine (B91149) portion of the molecule could be incorporated into larger structures to introduce a sulfur-containing heterocycle, which can be of interest in medicinal chemistry due to its physicochemical properties. jchemrev.comresearchgate.netorganic-chemistry.org

Utilization in Catalyst Design and Ligand Synthesis

No specific research has been found detailing the use of 4-(2-Chloroethyl)thiomorpholine hydrochloride in the design of catalysts or as a ligand for metal complexes. In principle, the nitrogen and sulfur atoms of the thiomorpholine ring possess lone pairs of electrons and could coordinate to metal centers. The synthesis of ligands containing the thiomorpholine scaffold is known, but specific examples starting from or incorporating this compound are not documented. mdpi.com

Integration into Novel Polymeric Architectures and Functional Materials

While there is research on polymers containing the thiomorpholine moiety, there is no specific information on the use of this compound as a monomer or functionalizing agent to create novel polymeric architectures. Research in this area has explored polymers derived from other thiomorpholine-containing monomers, which exhibit stimuli-responsive behaviors. researchgate.netjournalssystem.com For instance, polymers with thiomorpholine units have been synthesized and studied for their potential in biological applications. researchgate.net A functional polymer modified with thiomorpholine has been used for the recovery of silver(I) from chloride solutions. journalssystem.combibliotekanauki.plnih.gov

Precursor for Advanced Materials with Tailored Chemical Reactivity or Physical Characteristics

There is no available data to suggest that this compound is used as a precursor for advanced materials with specifically tailored chemical reactivity or physical characteristics. The general class of thiomorpholine derivatives has been investigated for various biological activities, which could be considered a tailored chemical property in the context of drug design. jchemrev.comresearchgate.net However, this does not extend to the broader field of materials science for this specific compound.

Future Research Directions and Challenges in Thiomorpholine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for N-Substituted Thiomorpholines

The synthesis of N-substituted thiomorpholines has traditionally relied on methods that can be time-consuming (ranging from 2 to 54 hours) and may involve hazardous intermediates like nitrogen mustards. acs.org The future of thiomorpholine (B91149) synthesis lies in the development of novel methodologies that are not only efficient but also adhere to the principles of green and sustainable chemistry.

A significant advancement is the use of photochemical reactions in continuous flow systems. For instance, a time- and atom-efficient continuous flow process has been developed based on the photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride. nih.gov This "click chemistry" approach is characterized by high yields, tolerance to solvents and oxygen, and a lack of byproducts. nih.gov It utilizes low-cost starting materials and a photocatalyst to produce the thiomorpholine core efficiently. acs.org

Other innovative strategies include:

Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency.

Photocatalytic Coupling: A scalable method involves the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes under continuous flow conditions to provide substituted thiomorpholines. organic-chemistry.org

Intramolecular Cyclization: Boron trifluoride etherate has been shown to mediate the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes to yield thiomorpholines. organic-chemistry.org

Solid-Phase Synthesis: Stereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives on a polymer support has been demonstrated, which facilitates purification and automation. acs.org

These modern approaches represent a move towards more sustainable practices by improving efficiency, reducing waste, and enhancing safety compared to traditional methods.

| Aspect | Traditional Synthetic Methods | Novel & Sustainable Methods |

|---|---|---|

| Reaction Time | Often lengthy (2-54 hours) acs.org | Significantly reduced (e.g., 40 min residence time in flow) acs.org |

| Key Reactions | Cyclization of amino-mustards, reduction of thiomorpholin-3-one (B1266464) nih.gov | Photochemical Thiol-Ene, Multicomponent Reactions, Photocatalytic Coupling nih.govorganic-chemistry.org |

| Sustainability | May generate hazardous byproducts and waste acs.org | High atom economy, use of photocatalysis, low-cost starting materials nih.gov |

| Safety | Involves generation of hazardous intermediates (e.g., nitrogen mustards) acs.org | Improved safety through in-situ generation and consumption in flow systems nih.gov |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

Beyond the synthesis of the core thiomorpholine ring, future research is directed towards exploring unconventional reactivity to create more complex and diverse molecules. This involves using the thiomorpholine scaffold as a building block and subjecting it to novel chemical transformations.

Key areas of exploration include:

Modified Classical Reactions: The use of reactions like the Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions has been employed to synthesize complex thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines, demonstrating how established reactions can be adapted to create novel structures. nih.govresearchgate.net

Green Energy Sources: Visible light is being explored as a sustainable energy source to drive chemical reactions. For example, a Claisen–Schmidt condensation to produce novel bis-quinolin-3-yl-chalcones containing a thiomorpholine moiety has been achieved using visible light, avoiding the need for heat, metal catalysts, or microwave irradiation. rsc.org This approach lowers the activation energy by exciting the electrons in the reactants, leading to a more efficient and environmentally friendly process. rsc.org

Derivatization of the Core Structure: The thiomorpholine ring can be a starting point for further synthesis. For example, it has been used to create Schiff bases and β-lactam derivatives, which themselves have been screened for various biological activities. jchemrev.comjchemrev.com

These explorations into new reactions and energy sources are crucial for expanding the chemical space of thiomorpholine derivatives and discovering molecules with unique properties.

| Transformation/Method | Description | Significance |

|---|---|---|

| Vilsmeier-Haack-Arnold Reaction | Used for formylation and subsequent chlorination to build complex quinoline (B57606) derivatives coupled with thiomorpholine. nih.gov | Demonstrates the utility of the thiomorpholine moiety in multi-step syntheses of complex heterocyclic systems. nih.gov |

| Visible Light-Mediated Condensation | Claisen–Schmidt condensation reaction driven by visible light to synthesize thiomorpholine-substituted chalcones. rsc.org | Offers a green and efficient alternative energy source, reducing reaction times and avoiding harsh conditions. rsc.org |

| Schiff Base & β-Lactam Formation | The core thiomorpholine structure is used as a precursor for the synthesis of Schiff bases and β-lactam derivatives. jchemrev.com | Expands the library of accessible compounds from a common thiomorpholine starting material for biological screening. jchemrev.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and continuous manufacturing processes is a major challenge and opportunity in chemical synthesis. Flow chemistry, in particular, has proven to be highly advantageous for the synthesis of thiomorpholine.

A telescoped continuous flow process, combining a photochemical thiol-ene reaction with a subsequent base-mediated cyclization, has been successfully developed. chemrxiv.orgnih.gov This method offers several key benefits:

Enhanced Safety: Hazardous intermediates are generated and consumed in-situ within the closed flow system, minimizing exposure and risk. acs.org

Scalability and Efficiency: Flow reactors allow for straightforward scaling of production by extending operation time, and they can significantly reduce reaction times compared to batch processes. nih.gov

Process Control and Robustness: Flow systems offer precise control over reaction parameters like temperature, pressure, and residence time, leading to more consistent and reproducible results. acs.org

Looking forward, the full automation of this process is the next logical step. Automated synthesis platforms, which can perform the entire process from reagent addition to purification, are becoming more accessible. merckmillipore.com Cartridge-based automated synthesizers, for example, can perform a wide range of reactions, including N-heterocycle formation, by using pre-filled reagent cartridges and pre-programmed protocols. merckmillipore.comyoutube.com The application of such platforms to thiomorpholine synthesis could enable the rapid, on-demand production of diverse libraries of derivatives for research and drug discovery. researchgate.netresearchgate.net

| Advantage | Description | Impact on Thiomorpholine Synthesis |

|---|---|---|

| Safety | Confines hazardous reagents and intermediates within a closed system. | Allows for the safe handling of intermediates like half-mustards. nih.gov |

| Efficiency | Reduces reaction times and allows for continuous operation, increasing throughput. | Overall process time is significantly shortened compared to multi-day batch syntheses. nih.gov |

| Scalability | Production can be scaled up by running the system for longer periods. | Facilitates the production of larger quantities needed for further development without re-optimizing the process. nih.gov |

| Reproducibility | Precise control over reaction parameters ensures consistent product quality. | Leads to reliable yields and purity profiles. acs.org |

Computational Design of New Thiomorpholine-Based Molecules with Desired Chemical Properties

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules. mdpi.com These in silico techniques accelerate the drug discovery process by predicting the properties and biological activities of novel compounds before they are synthesized, saving significant time and resources.

In the context of thiomorpholine chemistry, computational approaches are used to:

Guide Molecular Design: Structure-activity relationship (SAR) studies and computational models are used to understand how different substituents on the thiomorpholine ring affect its interaction with biological targets. jchemrev.come3s-conferences.org For example, modeling has suggested that the 6th position of the thiomorpholine ring can be modified to alter physical characteristics without a significant loss of enzyme inhibitory activity. jchemrev.com

Predict Binding and Activity: Molecular docking and dynamics simulations are employed to predict how thiomorpholine derivatives will bind to protein targets, providing insights into their potential efficacy. researchgate.net

Elucidate Structural Features: Techniques like Density Functional Theory (DFT) calculations and Hirshfeld surface analysis are used to perform detailed structural characterizations and understand the intermolecular interactions that govern the solid-state structure of thiomorpholine compounds. mdpi.com

The synergy between computational design and synthetic chemistry allows for a more targeted approach, where efforts are focused on synthesizing molecules with the highest probability of possessing the desired chemical and biological properties. mdpi.com

| Computational Method | Application in Thiomorpholine Chemistry | Example/Reference |

|---|---|---|

| Molecular Docking & Simulation | Predicting the binding mode and affinity of thiomorpholine derivatives to biological targets like enzymes. | Used to study potential cholinesterase inhibitors bearing a morpholine (B109124) group. nih.gov |

| Structure-Activity Relationship (SAR) | Identifying key structural features and substituents that are crucial for biological activity. | Guided the design of thiomorpholine oxazolidinones with antibacterial activity. jchemrev.com |

| DFT Calculations | Determining the low-energy conformation and electronic properties of thiomorpholine molecules. | Used to characterize the structure of 4-(4-nitrophenyl)thiomorpholine. mdpi.com |

| Hirshfeld Surface Analysis | Analyzing intermolecular interactions in the crystalline state. | Helped to understand the solid-state packing of a thiomorpholine derivative. mdpi.com |

Advances in Analytical Methodologies for Complex Thiomorpholine-Containing Mixtures

As synthetic methodologies become more complex and the number of thiomorpholine derivatives grows, the need for advanced analytical techniques for their characterization and quality control becomes paramount. mdpi.com The analysis of complex mixtures, such as crude reaction products, biological samples, or formulated drug products, presents a significant challenge.

Currently, the characterization of thiomorpholine compounds relies on standard techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation and is also used for quantitative analysis (qNMR). nih.govnih.gov In-situ ¹H NMR has been used to monitor the biotransformation of thiomorpholine by microorganisms, allowing for the detection of intermediates like thiomorpholine S-oxide. researchgate.net

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is essential for molecular weight determination and for detecting trace amounts of compounds in complex mixtures. nih.govnih.gov For example, LC-MS is used to ensure the complete removal of thiomorpholine from the organic phase during reaction work-up. nih.govresearchgate.net

The future in this area points towards the increased use of hyphenated techniques, such as LC-MS-NMR, which combine the separation power of chromatography with the detailed structural information from both MS and NMR. itecgoi.in These advanced methods will be critical for identifying unknown impurities, degradation products, and metabolites in complex matrices, which is a regulatory requirement in pharmaceutical development. itecgoi.intaylorandfrancis.com Developing robust and validated analytical methods is essential to ensure the quality, safety, and efficacy of thiomorpholine-containing products. biointron.com

| Analytical Technique | Application in Thiomorpholine Chemistry | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Primary method for structural confirmation and characterization of synthesized derivatives. | nih.govmdpi.com |

| LC-MS | Detection and quantification of thiomorpholine in reaction mixtures and for monitoring reaction completion. | nih.govresearchgate.net |

| In-situ ¹H NMR | Real-time monitoring of chemical or biological transformations of the thiomorpholine ring. | researchgate.net |

| X-ray Crystallography | Provides definitive 3D molecular structure and information on solid-state packing and conformation. | mdpi.com |

| Advanced Hyphenated Techniques (e.g., LC-MS-NMR) | Future direction for comprehensive analysis of complex mixtures, impurity profiling, and metabolite identification. | itecgoi.in |

Q & A

Q. Critical Parameters :

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 186.08 g/mol | |

| Melting Point | 180–185°C | |

| Solubility | Soluble in water, ethanol |

Which analytical techniques are optimal for characterizing purity and structural integrity?

Q. Methodological Answer :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 15 min). Retention time: ~1.32 min (QC-SMD-TFA05 conditions) .

- LCMS : Confirm molecular ion peak at m/z 186 [M+H]⁺ and isotopic Cl pattern .

- NMR : Key signals include δ 3.70–3.85 (m, morpholine -OCH₂), δ 3.50–3.65 (m, -CH₂Cl), and δ 2.60–2.80 (m, -NCH₂) .

Data Contradiction Analysis :

Discrepancies in melting points (e.g., 167–170°C vs. 180–185°C) may arise from residual solvents or polymorphic forms. Use DSC to verify crystalline consistency .

How should the compound be stored to ensure stability?

Q. Methodological Answer :

Q. Table 2: Safety and Handling

| Hazard | Precautionary Measure | Source |

|---|---|---|

| Skin corrosion (H314) | Use nitrile gloves, fume hood | |

| Acute toxicity (H301) | Avoid inhalation; use respirators |

Advanced Research Questions

What mechanistic insights explain the reactivity of the chloroethyl group in cross-coupling reactions?

Methodological Answer :

The chloroethyl group undergoes nucleophilic substitution (SN2) due to:

- Electrophilicity : Polarized C-Cl bond (bond length ~1.79 Å) facilitates attack by amines or thiols .

- Steric Effects : Thiomorpholine’s larger sulfur atom (vs. oxygen in morpholine) reduces reaction rates with bulky nucleophiles. Computational modeling (DFT) predicts a 15% slower SN2 rate compared to morpholine analogs .

Q. Experimental Design :

- Compare kinetics of morpholine vs. thiomorpholine derivatives using stopped-flow UV-Vis (λ = 260 nm for Cl⁻ release) .

How can computational modeling optimize reaction pathways for thiomorpholine derivatives?

Q. Methodological Answer :

Q. Key Parameters :

- Force Fields : OPLS4 for accurate Cl⁻ solvation .

- Descriptors : SMILES strings (e.g.,

C1CSCCN1CCCl.Cl) enable QSAR modeling .

What strategies mitigate risks when handling reactive intermediates in multi-step syntheses?

Q. Methodological Answer :

- In Situ Quenching : Add aqueous NaHCO₃ immediately after alkylation to neutralize excess HCl .

- Microfluidic Systems : Use continuous-flow reactors to minimize exposure to unstable intermediates (e.g., chloroethylamines) .

Contradiction Resolution :

Conflicting reports on byproduct formation (e.g., dimerization) can be resolved by adjusting stoichiometry (morpholine:chloroethane = 1:1.2) and monitoring via real-time FTIR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.